Product packaging for Geldanamycin, monohydrochloride(Cat. No.:)

Geldanamycin, monohydrochloride

Cat. No.: B1233483
M. Wt: 653.2 g/mol
InChI Key: DFSYBWLNYPEFJK-QBJGDBLXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery

Geldanamycin (B1684428) was first isolated in 1970 from the fermentation broth of the bacterium Streptomyces hygroscopicus var. geldanus. nih.gov Initially, it was noted for its antibacterial properties. nih.gov The structure of geldanamycin, featuring a 19-membered macrocyclic ring, was elucidated through extensive spectroscopic studies. nih.gov It was the first of the ansamycin family to be identified with a benzoquinone core, distinguishing it from others like the rifamycins which typically have a naphthoquinone core. nih.gov The biosynthesis of geldanamycin follows the polyketide pathway. nih.gov

Overview of Ansamycin Antibiotics and Their Biological Significance

Ansamycins are a class of macrolide antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus. wikipedia.org This unique "handled" structure (from the Latin ansa for handle) confers on them a range of biological activities. wikipedia.orgrsc.org First discovered in 1959, the ansamycin family includes well-known compounds such as rifamycins, which are crucial in the treatment of mycobacterial infections like tuberculosis. wikipedia.orgwikipedia.org Their biological significance extends beyond antibacterial action, with various members demonstrating antiviral and antitumor properties. wikipedia.org The structural diversity within the ansamycin class, particularly in the aromatic core which can be a benzene, benzoquinone, naphthalene, or naphthoquinone ring, leads to varied biological targets and activities. wikipedia.orgrsc.org

Identification as a Key Heat Shock Protein 90 (Hsp90) Inhibitor

A paradigm shift in the understanding of geldanamycin's biological role occurred in 1994 with the discovery of its potent and specific inhibition of Heat Shock Protein 90 (Hsp90). nih.govacs.org This finding catalyzed a surge in research interest, transforming geldanamycin from a simple antibiotic into a critical tool for studying cellular signaling pathways. nih.govacs.org Hsp90 is a highly abundant and essential molecular chaperone in eukaryotic cells that facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins. acs.orgmdpi.com Many of these client proteins are crucial for cell growth, survival, and proliferation, and include a number of oncoproteins. acs.orgmdpi.com Geldanamycin exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby blocking its function. frontiersin.orgwikipedia.orgmdpi.com

Role in Molecular Chaperone Systems and Proteostasis

The inhibition of Hsp90 by geldanamycin has profound effects on the cell's proteostasis network, which is the system responsible for maintaining the health of the cellular proteome. mdpi.comnih.govnih.govuu.nl Molecular chaperones like Hsp90 are central to this network, ensuring that proteins are correctly folded and functional, and targeting misfolded or damaged proteins for degradation. nih.govuu.nlmdpi.com By inhibiting Hsp90, geldanamycin disrupts the stability of numerous client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. mdpi.com This mechanism is particularly relevant in cancer cells, which are often highly dependent on Hsp90 to maintain the function of mutated or overexpressed oncoproteins. mdpi.comqaaspa.com The disruption of Hsp90 function also triggers a heat shock response, leading to the increased expression of other heat shock proteins, such as Hsp70, as a compensatory mechanism. acs.org

Scope and Academic Relevance of Geldanamycin Research

The discovery of geldanamycin's Hsp90 inhibitory activity has made it an invaluable research tool and a lead compound for the development of anticancer drugs. nih.govacs.org Its ability to simultaneously target multiple oncogenic pathways by destabilizing a range of Hsp90 client proteins offers a significant advantage in cancer therapy research. acs.org The academic relevance of geldanamycin is underscored by the exponential growth in publications related to it and Hsp90 since the mid-1990s. nih.govacs.org Research continues to explore its mechanism of action, develop more effective and less toxic analogs, and investigate its potential in treating a variety of diseases beyond cancer, including neurodegenerative disorders. nih.govacs.org

Interactive Data Tables

Below are interactive tables summarizing key information about Geldanamycin and related compounds.

Key Properties of Geldanamycin

PropertyDescriptionReference
SourceIsolated from Streptomyces hygroscopicus nih.govmdpi.comfrontiersin.orgwikipedia.orgnih.gov
Chemical ClassAnsamycin Antibiotic (Benzoquinone) nih.govwikipedia.orgacs.orgmdpi.com
Primary Molecular TargetHeat Shock Protein 90 (Hsp90) nih.govacs.orgmdpi.comfrontiersin.orgwikipedia.orgqaaspa.comnih.govnih.gov
Mechanism of ActionBinds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function. frontiersin.orgwikipedia.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H49ClN4O8 B1233483 Geldanamycin, monohydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H49ClN4O8

Molecular Weight

653.2 g/mol

IUPAC Name

[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20-,25-,26-,28+,30-;/m1./s1

InChI Key

DFSYBWLNYPEFJK-QBJGDBLXSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545

Origin of Product

United States

Molecular Mechanisms of Action: Hsp90 Inhibition

Hsp90 Structure and ATP-Binding Site Interaction

Hsp90 is a dimeric protein composed of three primary domains: an N-terminal domain (NTD), a middle domain (MD), and a C-terminal domain (CTD). researchgate.net The chaperone function of Hsp90 is dependent on its ability to bind and hydrolyze ATP, a process that drives a cycle of conformational changes necessary for client protein activation. nih.govnih.govnih.gov

Geldanamycin (B1684428) specifically targets a highly conserved, deep pocket within the N-terminal domain (NTD) of Hsp90. nih.govmdpi.comnih.gov This pocket is the binding site for ATP and ADP. drugbank.comnih.gov Geldanamycin acts as a competitive inhibitor, binding with high affinity to this site and physically blocking the binding of ATP. nih.govmdpi.comnih.gov The structural basis of this interaction has been confirmed by X-ray crystallography, which shows that Geldanamycin and ATP occupy the same binding site. nih.govresearchgate.net This specific interaction is the foundational event for all subsequent molecular consequences of Geldanamycin action. nih.gov

The binding of Geldanamycin to the N-terminal ATP pocket induces significant conformational changes in the Hsp90 protein. nih.gov Unlike the extended, planar structure of unbound Geldanamycin, the molecule adopts a compact, C-shaped conformation when bound to Hsp90, similar to the conformation of bound ATP. nih.gov This binding event locks the chaperone in a specific, inactive conformation. mdpi.com It prevents the N-terminal closure of the Hsp90 dimer, a critical conformational step that is normally driven by ATP binding and is essential for the chaperone's ATPase activity and client protein processing. mdpi.com These allosteric effects are transmitted from the N-terminal domain to other parts of the protein, effectively arresting the chaperone's dynamic cycle. nih.govnih.gov

Disruption of Hsp90 Chaperone Cycle and ATPase Activity

The Hsp90 chaperone cycle is a dynamic, ATP-dependent process involving a series of conformational changes and interactions with co-chaperones and client proteins. nih.gov Client proteins initially bind to an intermediate Hsp90 complex. nih.gov Subsequent ATP binding at the NTD triggers a conformational switch, leading to the formation of a "mature" complex that facilitates the final folding and activation of the client protein. nih.gov

By competitively occupying the ATP-binding site, Geldanamycin directly inhibits the intrinsic ATPase activity of Hsp90. researchgate.netnih.govmdpi.comresearchgate.net This inhibition stalls the chaperone cycle, trapping Hsp90 in an intermediate, non-productive state and preventing the transition to the mature, catalytically active complex. nih.gov Consequently, the chaperone is unable to process and mature its client proteins, marking them for an alternative fate. nih.govmdpi.com

Downstream Effects: Client Protein Destabilization and Proteasomal Degradation

The inhibition of the Hsp90 chaperone cycle by Geldanamycin leads to the destabilization of Hsp90-client protein interactions. nih.govmdpi.com Unable to achieve their mature, stable conformation, the client proteins become misfolded and are recognized by the cell's quality control machinery. nih.gov These destabilized proteins are subsequently targeted for degradation via the ubiquitin-proteasome pathway. nih.govmdpi.commdpi.comiaea.org An E3 ubiquitin ligase, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), ubiquitinates the client protein, flagging it for destruction by the proteasome. researchgate.net This targeted degradation of key signaling proteins is the ultimate mechanism behind Geldanamycin's potent biological activity.

A significant portion of Hsp90's clientele consists of protein kinases that are frequently mutated or overexpressed in cancer, playing critical roles in tumor initiation and progression. nih.gov Geldanamycin treatment leads to the rapid degradation of these oncogenic kinases.

Oncogenic Kinase Role in Cancer Effect of Geldanamycin
Src Proto-oncogene tyrosine kinase involved in cell proliferation, differentiation, and survival.Induces degradation. nih.govresearchgate.net
Raf-1 Serine/threonine kinase in the MAPK/ERK signaling pathway, crucial for cell proliferation and survival.Destabilized and degraded, inhibiting downstream signaling. nih.govnih.govnih.gov
HER2 (ErbB2) Receptor tyrosine kinase, overexpression of which drives growth in breast and other cancers.Degraded, leading to antitumor activity. nih.govnih.gov
EGFR Epidermal Growth Factor Receptor, a tyrosine kinase that promotes cell growth and proliferation.Degraded upon Hsp90 inhibition. nih.gov
CDK4 Cyclin-dependent kinase that regulates the G1-S phase transition of the cell cycle.Degraded, contributing to cell cycle arrest. nih.govnih.gov
Akt/PKB Serine/threonine kinase, a central node in signaling pathways promoting cell survival and proliferation.Degraded, leading to apoptosis. nih.govresearchgate.netnih.gov
Bcr-Abl Fusion tyrosine kinase, the causative oncogene in chronic myeloid leukemia (CML).Degraded, inducing apoptosis in CML cells. nih.govresearchgate.netnih.gov

This table summarizes the effect of Geldanamycin on key oncogenic kinases that are client proteins of Hsp90.

Hsp90 also chaperones key transcription factors that regulate cellular responses to stress, cell growth, and survival.

Transcription Factor Function Effect of Geldanamycin
p53 (mutant) Tumor suppressor protein; mutant forms often become Hsp90 clients, promoting cancer.Induces degradation of mutant p53. nih.gov
HSF-1 Heat Shock Factor 1, the master regulator of the heat shock response.Geldanamycin binding to Hsp90 releases and activates HSF-1, leading to the transcription of heat shock proteins like Hsp70. researchgate.netfrontiersin.orgnih.gov
HIF-1α Hypoxia-Inducible Factor 1-alpha, a key regulator of the cellular response to low oxygen, promoting angiogenesis.Disruption of the Hsp90-HIF-1α interaction leads to its degradation. mdpi.com

This table outlines the impact of Geldanamycin on important transcription factors regulated by Hsp90.

Steroid Hormone Receptors (e.g., ER, GR, AR, MR)

Steroid hormone receptors, including the estrogen receptor (ER), glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR), are prominent Hsp90 client proteins. In their inactive state, these receptors are part of a multi-protein complex that includes Hsp90, which is essential for maintaining their ability to bind hormones. nih.govnih.gov

Geldanamycin's inhibition of Hsp90 disrupts this complex, leading to the destabilization and degradation of steroid hormone receptors. nih.gov For instance, studies have shown that Geldanamycin treatment leads to a significant reduction in AR protein levels in prostate cancer cells. nih.gov This depletion of receptor levels results in a loss of hormone-binding ability and a subsequent inhibition of androgen-induced gene activation. nih.gov Similarly, Hsp90 inhibition by Geldanamycin has been shown to affect the activity of GR and progesterone receptors (PR), indicating a broad impact on steroid hormone signaling pathways. nih.gov

Receptor TypeEffect of GeldanamycinReference
Androgen Receptor (AR)Reduced protein levels and hormone-binding ability nih.gov
Glucocorticoid Receptor (GR)Disruption of receptor function nih.gov
Progesterone Receptor (PR)Disruption of receptor function nih.gov

Other Client Proteins (e.g., Telomerase, Chromatin Remodeling Factors, Hakai)

Beyond steroid hormone receptors, the client protein repertoire of Hsp90 is extensive and includes proteins vital for cell proliferation, survival, and genomic stability.

Telomerase: This enzyme, responsible for maintaining telomere length, is an Hsp90 client protein. Inhibition of Hsp90 can lead to the destabilization of the telomerase complex, thereby affecting its activity.

Chromatin Remodeling Factors: Hsp90 is also involved in the function of chromatin remodeling factors, which play a crucial role in regulating gene expression. mdpi.com

Hakai: Identified as a novel Hsp90 client protein, Hakai is an E3 ubiquitin-ligase involved in the regulation of cell-cell adhesion. Treatment with Geldanamycin has been shown to reduce Hakai protein expression. researchgate.net Research indicates an interaction complex between Hsp90, Hakai, and annexin A2. researchgate.net Silencing Hakai leads to an increase in annexin A2 expression, while Geldanamycin treatment reduces Hakai levels and is accompanied by an increase in Annexin A2. researchgate.net

Modulation of Cellular Signaling Pathways

By targeting Hsp90 and inducing the degradation of its client proteins, Geldanamycin, monohydrochloride significantly modulates numerous cellular signaling pathways that are often dysregulated in disease states.

MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Key components of this pathway, such as Raf-1, are Hsp90 client proteins. nih.gov Geldanamycin treatment leads to the degradation of Raf-1, thereby inhibiting downstream signaling through the MAPK pathway. drugbank.com Furthermore, members of the MAPK family, JNK and p38, also interact with Hsp90, and their activation can be impaired by Hsp90 inhibition. nih.gov

Cell Cycle Regulation (e.g., G1 arrest, cyclin E/cdk2, cdk4)

Geldanamycin exerts significant effects on cell cycle progression. The cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. mdpi.compaganolab.org Several key cell cycle regulators are Hsp90 client proteins.

G1 Arrest: The cyclin D-CDK4/6 complex is crucial for the G1 to S phase transition. mdpi.com CDK4 is a known Hsp90 client protein. mdpi.com Inhibition of Hsp90 by Geldanamycin can lead to the degradation of CDK4, resulting in a G1 phase cell cycle arrest.

G2/M Arrest: In some cell lines, such as K562 erythroleukemic cells, Geldanamycin has been shown to induce a G2/M phase arrest. nih.gov This is associated with the downregulation of cyclin B1 and inhibition of Cdc2 protein phosphorylation and kinase activity. nih.gov

Apoptosis Induction and Oxidative Stress Mechanisms

Geldanamycin can induce apoptosis, or programmed cell death, through various mechanisms. The degradation of pro-survival client proteins, such as Akt, contributes to this pro-apoptotic effect. nih.gov

Furthermore, the quinone moiety of Geldanamycin can generate reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov This oxidative stress can contribute to cytotoxicity and apoptosis. nih.gov Studies have shown that Geldanamycin-induced cell death is associated with increased ROS production and can be inhibited by antioxidants like N-acetyl cysteine. nih.govnih.gov The mechanism of cell death appears to involve both the disruption of the Hsp90 complex and the induction of oxidative stress. nih.gov

Cellular ProcessKey Molecules AffectedEffect of Geldanamycin
Cell CycleCDK4, Cyclin B1, Cdc2G1 or G2/M arrest
ApoptosisAktInduction of apoptosis
Oxidative StressReactive Oxygen Species (ROS)Increased ROS production

Heat Shock Response Induction and Hsp70/Hsp40 Expression

Inhibition of Hsp90 by Geldanamycin triggers the cellular heat shock response. This response is primarily mediated by the heat shock transcription factor 1 (HSF1). Under normal conditions, HSF1 is held in an inactive state through its association with Hsp90. When Geldanamycin binds to Hsp90, HSF1 is released, becomes activated, and translocates to the nucleus. nih.gov

In the nucleus, activated HSF1 promotes the transcription of heat shock proteins (HSPs), including Hsp70 and Hsp40. nih.govnih.gov This induction of Hsp70 and Hsp40 is a well-documented consequence of Hsp90 inhibition by Geldanamycin and its derivatives. nih.govnih.gov This response can have cytoprotective effects in certain contexts. nih.gov

Preclinical Biological Activities and Therapeutic Potential

Antineoplastic Activity in in vitro Cell Line Models

Geldanamycin (B1684428) and its derivatives have demonstrated significant antineoplastic activity across a multitude of cancer cell line models. mdpi.comnih.gov By binding to the N-terminal ATP-binding site of Hsp90, Geldanamycin disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of oncogenic client proteins. nih.govresearchgate.net

The antineoplastic activity of Geldanamycin exhibits a degree of specificity for transformed cells over their normal counterparts. This selectivity is attributed in part to the biological differences in Hsp90 expression and dependence in cancer cells.

Hsp90 Overexpression: Cancer cells often exhibit a 2- to 10-fold higher expression of Hsp90 compared to normal cells, making them more reliant on its function for survival and proliferation. nih.gov

Oncogenic Client Protein Dependence: Many oncogenic proteins, such as v-Src, mutated p53, and ErbB2, are client proteins of Hsp90 and are particularly sensitive to its inhibition. researchgate.netnih.gov In several cancer cell lines, Geldanamycin treatment leads to the destabilization of mutated p53, while having no effect on wild-type p53 levels. nih.gov

Targeted Activation: In tumors with aberrant activation of the transcription factor NRF2, the upregulation of antioxidant enzymes like NQO1 and TXNRD1 can metabolize Geldanamycin-derived Hsp90 inhibitors into more potent hydroquinone (B1673460) forms. nih.gov This creates a synthetic lethal interaction, where the compounds act as prodrugs that are activated specifically within the tumor cells. nih.gov

Mitochondrial Targeting: Derivatives like Gamitrinib, which are designed to target the Hsp90 paralog TRAP1 specifically in mitochondria, have shown the ability to induce rapid tumor cell death without affecting normal cells or tissues. mdpi.com

However, it is noteworthy that in some in vitro studies, Geldanamycin has also demonstrated inhibitory effects on non-cancerous cell lines, such as the NIH3T3 fibroblast line, indicating that its selectivity is not absolute. plos.org

Geldanamycin and its analogs consistently demonstrate potent growth-inhibitory and antiproliferative effects across a wide spectrum of human cancer cell lines in vitro. These effects are typically observed at nanomolar to low micromolar concentrations and are both time- and dose-dependent. biorxiv.orgnih.govnih.gov

Research has documented significant inhibition of proliferation, cell growth, migration, and invasion in various cancer models. For instance, nanomolar concentrations of Geldanamycin effectively reduce the growth and invasive potential of mesothelioma cell lines. nih.govbiorxiv.org Similarly, studies on myeloma cell lines revealed a marked decrease in proliferation following treatment with 10 nM of Geldanamycin. nih.gov The antiproliferative effects extend to breast cancer, where water-soluble derivatives like 17-AEPGA and 17-DMAG inhibit growth with 50% inhibitory concentrations (IC₅₀) below 2 µM. nih.gov

The table below summarizes the in vitro antiproliferative activity of Geldanamycin and its derivatives against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Geldanamycin and its Derivatives

Compound Cell Line Cancer Type Observed Effect IC₅₀ Value Reference(s)
Geldanamycin AB1, AE17, VGE62 Mesothelioma Inhibition of growth, migration, and invasion Nanomolar range nih.gov, plos.org
Geldanamycin U266, RPMI, INA6, CAG Myeloma Inhibition of growth ~10 nM nih.gov
17-DMAG NCI 60-cell line panel Various Growth inhibition 0.053 µM (average) epa.gov
LZY3016 MDA-MB-231 Breast Cancer Anti-proliferation 0.06 µM nih.gov
17-AEPGA MCF-7, SKBR-3, MDA-MB-231 Breast Cancer Growth inhibition <2 µM nih.gov
17-DMAG MCF-7, SKBR-3, MDA-MB-231 Breast Cancer Growth inhibition <2 µM nih.gov
Geldanamycin Derivative (Compound 3) MCF-7 Breast Cancer Cytotoxicity 82.50 µg/ml japsonline.com

Preclinical research, not linked to human trials, indicates that Hsp90 inhibition by Geldanamycin can trigger cellular processes like autophagy. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, which can be a protective mechanism for cells under stress. researchgate.net

Studies have shown that Hsp90 inhibitors can induce this protective autophagy, potentially facilitating the clearance of protein aggregates. nih.gov In osteosarcoma (KTHOS) cells, Geldanamycin treatment has been observed to induce autophagy, as evidenced by changes in the levels of autophagy markers like light-chain 3 (LC-3) and p62/SQSTM1. researchgate.net The mechanism for this induction can involve the blockade of key signaling pathways, such as the AKT/mTOR pathway, which is a central regulator of cell growth and autophagy. researchgate.net

In vivo Efficacy in Non-Human Animal Models

The promising in vitro antineoplastic and antiviral activities of Geldanamycin and its derivatives have prompted evaluations in various non-human animal models. These studies aim to translate the cellular effects into therapeutic efficacy in a whole-organism context.

The in vivo anti-tumorigenic effects of Geldanamycin and its analogs have been assessed in several animal models, yielding varied results.

Positive Efficacy: Several derivatives have shown significant anti-tumor activity. For example, a macbecin II-based prodrug significantly reduced the tumor growth rate in nude mice bearing human prostate carcinoma (DU-145) xenografts. mdpi.com The water-soluble derivative 17-DMAG demonstrated potent, orally bioavailable antitumor efficacy, inhibiting the growth of intrahepatic pancreatic carcinoma (AsPC-1) metastases and showing activity in melanoma and lung carcinoma xenograft models. epa.gov Another novel derivative, LZY3016, exhibited potent antitumor activity in an MDA-MB-231 breast cancer xenograft model. nih.gov Furthermore, in a xenotransplantation model using cells with active NRF2 signaling, the derivative 17-AAG was shown to inhibit NRF2-dependent tumors. nih.gov

Limited Efficacy: Despite potent in vitro activity against mesothelioma cell lines, Geldanamycin administered as a single agent in vivo did not result in significant anti-cancer activity in an orthotopic invasive mesothelioma mouse model. nih.govnih.govbiorxiv.org There was no significant effect on tumor growth or invasion compared to the vehicle control group. nih.govbiorxiv.org

The table below summarizes key findings from in vivo anti-tumor studies.

Table 2: In Vivo Anti-tumorigenic Effects of Geldanamycin Derivatives in Animal Models

Compound Animal Model Cancer Model Key Findings Reference(s)
Geldanamycin Orthotopic mouse model Mesothelioma (AB1-Luc) No significant effect on tumor growth or invasion. nih.gov, biorxiv.org
17-DMAG Xenograft mouse model Pancreatic Carcinoma (AsPC-1) Inhibition of intrahepatic metastases growth. epa.gov
17-DMAG Xenograft mouse model Melanoma (MEXF 276, MEXF 989) Antitumor activity. epa.gov
LZY3016 Xenograft mouse model Breast Cancer (MDA-MB-231) Potent antitumor activity, higher than 17-AAG. nih.gov
17-AAG Xenotransplantation mouse model NRF2-dependent tumors (Keap1 KO) Inhibition of tumor growth. nih.gov

The reliance of many viruses on host cell machinery, including Hsp90, for their replication makes Hsp90 inhibitors like Geldanamycin potential broad-spectrum antiviral agents. nih.govjapsonline.com Preclinical studies have confirmed the antiviral activity of Geldanamycin against a range of DNA and RNA viruses. nih.gov

Herpes Simplex Virus (HSV): Geldanamycin has been shown to effectively inhibit the replication of both HSV-1 and HSV-2 in vivo. In a mouse encephalitis model, it significantly decreased mortality from HSV-1 infection. nih.gov In a mouse vaginal model of HSV-2 infection, Geldanamycin protected infected mice from death, increased survival days, and significantly reduced viral shedding. nih.govnih.gov

Influenza Virus: Tryptamine-geldanamycin hybrids have demonstrated the ability to inhibit influenza virus propagation in embryonated chicken eggs. japsonline.com The mechanism appears to involve interference with both viral absorption and propagation steps. japsonline.com

Hepatitis C Virus (HCV): While most studies are in vitro, they show that Geldanamycin derivatives are potent inhibitors of HCV replication in replicon cell systems, making them leading compounds for the development of novel anti-HCV agents. nih.gov

Other Viruses: In vitro cell culture studies have established that Hsp90 inhibition by Geldanamycin can block the replication of a wide array of viruses, including Hepatitis B virus (HBV), Human Cytomegalovirus (HCMV), Vesicular Stomatitis Virus (VSV), vaccinia virus, coxsackie virus, rhinovirus, and Ebola virus. nih.govjapsonline.com

The table below provides an overview of the preclinical antiviral activity of Geldanamycin.

Table 3: Preclinical Antiviral Activity of Geldanamycin and its Derivatives

Compound Virus Model System Key Findings Reference(s)
Geldanamycin Herpes Simplex Virus-1 (HSV-1) Mouse encephalitis model Effectively inhibited replication, decreased mortality. nih.gov, nih.gov
Geldanamycin Herpes Simplex Virus-2 (HSV-2) Mouse vagina model Strong antiviral activity, protected from death, reduced viral shedding. nih.gov, nih.gov
Tryptamine-Geldanamycin Hybrids Influenza Virus Embryonated chicken eggs Inhibited viral propagation and absorption. japsonline.com
Geldanamycin Derivatives Hepatitis C Virus (HCV) GS4.3 replicon cells (in vitro) Potent inhibition of HCV replication. nih.gov
Geldanamycin Ebola Virus Cell culture (in vitro) Hsp90 inhibition blocks replication. nih.gov, japsonline.com

Anti-inflammatory and Immunomodulatory Effects (e.g., LPS-induced responses, inflammasome)

Geldanamycin monohydrochloride exhibits significant anti-inflammatory and immunomodulatory properties, primarily through its inhibition of heat shock protein 90 (Hsp90). nih.govnih.gov Hsp90 is a critical molecular chaperone involved in the stability and function of numerous signaling proteins that drive inflammatory responses. nih.gov

In preclinical studies, geldanamycin has been shown to potently inhibit the production of key inflammatory cytokines. nih.gov In murine macrophage cell lines (J774 and RAW264.7) and primary peritoneal macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response, geldanamycin treatment resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov This inhibition occurs at the post-transcriptional level. While geldanamycin does not significantly decrease the transcription of inflammatory cytokine messenger RNA (mRNA), it markedly reduces the stability of these transcripts and inhibits their translation into proteins. nih.gov

One of the mechanisms underlying these effects is the disruption of the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of cytokine transcript stability and translation. nih.gov Furthermore, in a murine macrophage cell line, geldanamycin treatment was found to decrease the cell surface expression of CD14, the primary receptor for LPS. nih.gov This reduction in CD14 surface levels contributes to the diminished response to LPS, as evidenced by decreased nuclear factor-kappa B (NF-κB) translocation into the nucleus. nih.gov Interestingly, while surface expression of CD14 was reduced, the total cellular amount of CD14 protein and its corresponding mRNA levels remained unchanged, suggesting that geldanamycin affects the trafficking or localization of the receptor. nih.gov

Additionally, geldanamycin has demonstrated anti-inflammatory effects in vivo. In a mouse model of carrageenan-induced paw edema, a classic model of acute inflammation, systemically administered geldanamycin dose-dependently reduced the swelling. nih.gov This effect is linked to the inhibition of Hsp90-dependent signaling pathways that are crucial for the inflammatory process, including the production of nitric oxide (NO). nih.gov

Antiparasitic Activity (e.g., Leishmania, Plasmodium, Trypanosoma)

Geldanamycin monohydrochloride has demonstrated significant antiparasitic activity against a range of protozoan parasites, including Leishmania, Plasmodium, and Trypanosoma species. This activity is primarily attributed to the inhibition of the parasite's Hsp90, which is essential for parasite survival, differentiation, and stress responses. nih.gov

Leishmania: Geldanamycin and its analogs have shown efficacy against various Leishmania species. In Leishmania donovani, the causative agent of visceral leishmaniasis, geldanamycin treatment inhibits parasite growth in a dose-dependent manner and can induce apoptosis in promastigotes. nih.gov Similarly, the geldanamycin analog 17-AAG has been shown to induce dose-dependent death in Leishmania braziliensis promastigotes and significantly reduce the parasite load in infected macrophages in vitro. nih.gov Computational docking studies suggest that geldanamycin and its derivatives may have a higher binding affinity for the N-terminal domain of Leishmania Hsp83 (the Hsp90 homolog) compared to human Hsp90, potentially explaining the selective toxicity. nih.gov The inhibition of Hsp90 in Leishmania can lead to abnormal activation of the autophagic pathway, resulting in parasite death. nih.gov

Plasmodium: Geldanamycin exhibits potent antimalarial activity against Plasmodium falciparum, the most lethal species causing malaria in humans. nih.govnih.gov It effectively inhibits the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocyte cultures, with an IC50 in the nanomolar range, comparable to that of chloroquine. nih.govnih.gov The antiparasitic effect is mediated through the specific inhibition of the parasite's Hsp90, which possesses an ATP-binding activity that is sensitive to geldanamycin. nih.govnih.gov Hsp90 is expressed throughout the erythrocytic stages of the parasite's life cycle, making it a constant target. nih.govnih.gov Furthermore, when used in combination with chloroquine, geldanamycin exhibits a synergistic effect, suggesting a potential for combination therapy to combat drug-resistant malaria. nih.gov

Trypanosoma: The Hsp90 inhibitor has also shown activity against Trypanosoma species. While specific data for geldanamycin monohydrochloride is part of the broader investigation into Hsp90 inhibitors, the general principle of targeting the parasite's Hsp90 holds true. Hsp90 in these parasites is crucial for managing the stress of temperature changes during their life cycle and for the proper folding of key proteins involved in infectivity and proliferation.

Neurodegenerative Disease Models (e.g., protein aggregation inhibition in Huntington's models)

Geldanamycin monohydrochloride has been investigated for its therapeutic potential in various neurodegenerative disease models, primarily due to its ability to inhibit Hsp90 and consequently induce the heat shock response, a key cellular defense mechanism against protein misfolding and aggregation. scispace.comnih.goved.ac.uk

In the context of Huntington's disease, a neurodegenerative disorder caused by the expansion of a polyglutamine tract in the huntingtin protein, geldanamycin has shown promise in cellular models. scispace.comnih.goved.ac.uk Huntington's disease is characterized by the formation of intracellular aggregates of the mutant huntingtin protein. nih.gov Treatment of mammalian cells expressing a fragment of the mutant huntingtin protein with nanomolar concentrations of geldanamycin leads to a dose-dependent inhibition of huntingtin protein aggregation. scispace.comnih.goved.ac.uk

This effect is directly linked to the induction of a heat shock response. scispace.comnih.goved.ac.uk By inhibiting Hsp90, geldanamycin activates the heat shock transcription factor 1 (HSF1), which in turn upregulates the expression of other molecular chaperones, notably Hsp70 and Hsp40. scispace.comnih.gov These induced chaperones can then assist in the proper folding of the mutant huntingtin protein, preventing its aggregation into toxic species. scispace.com This mechanism has been demonstrated to be a key factor in mitigating the cellular pathology associated with Huntington's disease models. scispace.comnih.goved.ac.uk

The potential of geldanamycin and its derivatives extends to other neurodegenerative diseases characterized by protein aggregation, such as those involving α-synuclein (Parkinson's disease). nih.gov For instance, geldanamycin has been shown to reduce α-synuclein aggregation and toxicity in cellular models of Parkinson's disease, again through the induction of Hsp70. nih.gov These findings underscore the potential of Hsp90 inhibitors as a therapeutic strategy for a class of neurodegenerative disorders known as proteinopathies. nih.gov

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic studies of geldanamycin and its analogs in preclinical models have focused on confirming target engagement, understanding the dose-response relationship for biological effects, and determining the duration of these effects.

Target Engagement and Occupancy

Target engagement of geldanamycin and its derivatives is primarily assessed by measuring the downstream consequences of Hsp90 inhibition. A key biomarker for this is the induction of Hsp70 and the degradation of Hsp90 client proteins. nih.gov In preclinical models, the administration of geldanamycin analogs like 17-DMAG in SCID mice bearing human breast cancer xenografts resulted in measurable changes in the levels of Hsp90 client proteins and heat shock proteins in both tumor and normal tissues. nih.gov

For example, in tumor tissues, levels of the client protein Raf-1 were significantly decreased following treatment. nih.gov Concurrently, Hsp90 levels in the tumor were also reduced, while in some normal tissues like the liver, Hsp70 was induced. nih.gov This differential response in tumor versus normal tissue is a critical aspect of its therapeutic window. The binding of geldanamycin to the N-terminal ATP-binding site of Hsp90 is the direct mechanism of target engagement. mdpi.com The hydroquinone form of geldanamycin, which is formed by metabolic reduction, exhibits a higher affinity for Hsp90. mdpi.com The development of fluorescently labeled geldanamycin probes has enabled direct visualization and quantification of target occupancy in cellular assays. researchgate.net

Dose-Response Relationships and Duration of Effect

The dose-response relationship of geldanamycin has been characterized in various preclinical models. In a cell culture model of Huntington's disease, geldanamycin inhibited huntingtin protein aggregation in a dose-dependent manner at nanomolar concentrations. scispace.comnih.goved.ac.uk Similarly, in a mouse model of carrageenan-induced paw edema, geldanamycin reduced inflammation in a dose-dependent manner, with significant effects observed at doses ranging from 0.1 to 1 mg/kg. nih.gov

The duration of the pharmacodynamic effect has also been investigated. In mice with breast cancer xenografts treated with a single intravenous dose of 17-DMAG, the degradation of the client protein Raf-1 in tumors was sustained for at least 48 hours. nih.gov In contrast, changes in Hsp70 and Hsp90 levels in normal tissues like the kidney and liver showed different kinetics, with levels returning towards baseline within 48 hours. nih.gov This prolonged duration of effect in tumor tissue is a desirable characteristic, suggesting that intermittent dosing schedules may be effective.

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., mice, beagle dog)

The preclinical pharmacokinetic profile of geldanamycin itself revealed challenges such as poor solubility and unfavorable properties, which led to the development of various analogs. mdpi.comresearchgate.net Studies on these analogs, such as 17-DMAG, in animal models like mice and rats have provided detailed pharmacokinetic data.

In CD2F1 mice, after an intravenous bolus of 75 mg/kg of 17-DMAG, peak plasma concentrations of 18 to 24.2 µg/ml were observed within 5 minutes. researchgate.net The drug was widely distributed to tissues, with peak concentrations in the liver, kidney, heart, and lung occurring within 5-10 minutes, while peak concentrations in the spleen and tumor were reached at 30-45 minutes. nih.gov Notably, 17-DMAG was retained longer in tumor tissue compared to normal tissues, being detectable in the tumor at 48 hours when it was no longer present in normal tissues. nih.gov The total body clearance in tumor-bearing SCID mice was approximately 70 ml/kg/min. nih.gov

In Fischer 344 rats, intravenous administration of 10 mg/kg of 17-DMAG also showed rapid distribution. Biliary excretion was identified as a significant route of elimination in rats. researchgate.net The development of prodrugs and nanoformulations of geldanamycin analogs has been explored to improve their pharmacokinetic properties, leading to decreased clearance, a smaller volume of distribution, and a significantly enhanced area under the curve (AUC) in rats. mdpi.com

Pharmacokinetic Parameters of 17-DMAG in Mice

Parameter Value Animal Model
Peak Plasma Concentration 15.4 +/- 1.4 µg/ml SCID mice with MDA-MB-231 xenografts
Area Under the Curve (AUC) 1072 µg/ml min SCID mice with MDA-MB-231 xenografts
Total Body Clearance 70 ml/kg/min SCID mice with MDA-MB-231 xenografts
Peak Tumor Concentration 9.0 +/- 1.0 µg/g SCID mice with MDA-MB-231 xenografts

Data from a study with a 75 mg/kg intravenous dose. nih.gov

Compound Names Mentioned in the Article

Compound Name
17-AAG (17-N-allylamino-17-demethoxygeldanamycin)
17-DMAG (17-demethoxy-17-[[(2-dimethylamino)ethyl]amino]geldanamycin)
Carrageenan
Chloroquine
Geldanamycin
Geldanamycin monohydrochloride
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Lipopolysaccharide (LPS)
Nitric oxide (NO)
Pomalidomide
Reblastatin
Tumor necrosis factor-alpha (TNF-α)

Absorption, Distribution, Metabolism, and Excretion in Non-Human Systems

The preclinical pharmacokinetic profile of geldanamycin has been characterized in various animal models, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME). These studies have been crucial in understanding the compound's behavior in a biological system and have guided the development of its analogs.

Absorption and Distribution:

Following intravenous administration in mice and beagle dogs, geldanamycin demonstrated the ability to achieve plasma concentrations significantly higher than those required for efficacy against susceptible cancer cell lines in vitro. elsevierpure.com However, the systemic exposure to the drug was relatively brief. elsevierpure.com

Geldanamycin and its clinically evaluated analogs, such as 17-AAG and 17-DMAG, are characterized by large volumes of distribution (Vd). nih.gov This extensive distribution into tissues can limit the concentration of the drug that reaches the target tumor site, potentially reducing its therapeutic efficacy and increasing the risk of off-target toxicities. nih.govnih.gov

In murine models, studies have shown that after treatment, geldanamycin can lead to the retention of certain proteins, such as CD14, within the endoplasmic reticulum of macrophages. nih.gov This suggests that the compound's distribution and effects can be observed at a subcellular level. nih.gov

Metabolism:

The metabolism of geldanamycin is a key determinant of both its activity and its toxicity. A primary metabolic pathway involves the two-electron reduction of its benzoquinone ring to a hydroquinone form. mdpi.com This reaction is catalyzed by NAD(P)H: quinone oxidoreductase 1 (NQO1). mdpi.com The resulting hydroquinone metabolite exhibits a higher affinity for Hsp90, its molecular target, making it a more potent inhibitor. mdpi.com

Conversely, the benzoquinone moiety can also undergo a one-electron reduction, which generates unstable semiquinone radicals and superoxide (B77818) species. mdpi.com This metabolic route is believed to contribute significantly to the hepatotoxicity observed with geldanamycin, as the liver has high concentrations of one-electron reductases. mdpi.com

Another important metabolic pathway is the conjugation of geldanamycin with glutathione (B108866) (GSH). mdpi.com This reaction, a Michael-type addition at the C(19) position of the benzoquinone ring, can deplete cellular stores of GSH, which is essential for neutralizing reactive oxygen species, further contributing to cellular damage. mdpi.comnih.gov

The following table summarizes the key metabolic pathways of geldanamycin:

Metabolic PathwayEnzyme(s) InvolvedResulting Product(s)Significance
Two-electron reductionNAD(P)H: quinone oxidoreductase 1 (NQO1)Hydroquinone formIncreased Hsp90 affinity and potency mdpi.com
One-electron reductionOne-electron reductasesSemiquinone radicals, superoxide speciesContributes to hepatotoxicity mdpi.com
Glutathione conjugationGlutathione S-transferases (potentially)GSH adductsDepletion of cellular antioxidants mdpi.comnih.gov

Excretion:

Studies investigating the excretion of geldanamycin have noted that its derivatives can have different clearance mechanisms. For instance, a prodrug of geldanamycin, when formulated in micelles, showed poor renal clearance in rats, in contrast to other analogs like 17-DMAG. nih.gov

Factors Affecting Systemic Duration and Clearance

The systemic duration and clearance of geldanamycin are influenced by a combination of its physicochemical properties and its metabolic fate.

Physicochemical Properties:

Geldanamycin's high hydrophobicity contributes to its low aqueous solubility and limited oral bioavailability. mdpi.com This inherent property affects how the drug is absorbed and distributed throughout the body.

Metabolic Clearance:

The rapid metabolism of geldanamycin is a primary factor contributing to its short systemic duration. elsevierpure.com The liver is a major site of this metabolism, and the extensive metabolic processes lead to the swift clearance of the drug from the plasma. elsevierpure.commdpi.com

Interspecies differences in drug disposition have been observed. For example, while the biological half-life of geldanamycin was slightly longer in mice compared to dogs, its mean residence time was significantly greater in dogs. elsevierpure.com Conversely, the drug was cleared from the plasma much more rapidly in dogs than in mice. elsevierpure.com These differences highlight the variability in how different species handle the compound.

The following table presents a comparison of pharmacokinetic parameters of geldanamycin in mice and dogs:

ParameterMiceDog
Biological Half-life 77.7 min57.9 min
Mean Residence Time 20.7 min46.6 min
Plasma Clearance 30.5 ml/min per kg49.4 ml/min per kg

Data from a preclinical pharmacological evaluation of geldanamycin. elsevierpure.com

Formulation Strategies:

To overcome the limitations of geldanamycin's unfavorable pharmacokinetic profile, various formulation strategies have been explored. Encapsulating a lipophilic prodrug of geldanamycin into micelles has been shown to significantly enhance its pharmacokinetic profile in rats. nih.gov This approach led to a substantial increase in the area under the curve (AUC), a decrease in the volume of distribution, and a reduction in total clearance, demonstrating the potential of nanocarrier systems to improve the systemic duration and therapeutic index of geldanamycin-based compounds. nih.gov

Drug-Drug Interactions:

The potential for drug-drug interactions exists, as suggested by in vitro studies. The metabolism of some geldanamycin analogs was lower when incubated in combination with other compounds, indicating a possibility of competitive inhibition of metabolic enzymes. acs.org

Resistance Mechanisms and Combination Strategies in Preclinical Research

Mechanisms of Resistance to Geldanamycin (B1684428) in Preclinical Models

Preclinical models have revealed several ways in which cancer cells can develop resistance to Geldanamycin and its derivatives. These mechanisms often involve adaptations within the Hsp90 chaperone machinery or the activation of compensatory signaling pathways.

Hsp90 Mutations or Alterations

While the ATP-binding pocket of Hsp90 is highly conserved, mutations in or near this site can confer resistance to Geldanamycin. Research has shown that mutations in human Hsp90, such as A121N in Hsp90α, can lead to resistance to ansamycin-based Hsp90 inhibitors like Geldanamycin. Interestingly, such mutations may not confer cross-resistance to all Hsp90 inhibitors. For instance, cell lines with acquired resistance to Geldanamycin derivatives may remain sensitive to structurally unrelated Hsp90 inhibitors like radicicol (B1680498) and its analogs. This suggests that resistance due to specific Hsp90 mutations could potentially be overcome by switching to a different class of Hsp90 inhibitors.

Upregulation of Hsp70 and Other Chaperones (Heat Shock Response)

A well-documented cellular response to Hsp90 inhibition by Geldanamycin is the induction of a heat shock response, primarily characterized by the upregulation of Heat shock protein 70 (Hsp70). oup.comnih.govnih.gov Geldanamycin treatment leads to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that drives the expression of heat shock proteins, including Hsp70. oup.comnih.gov This increased expression of Hsp70 is considered a compensatory mechanism that can protect cells from the stress induced by Hsp90 inhibition and contribute to drug resistance. aacrjournals.org Studies have shown that treatment of cells with Geldanamycin at nanomolar concentrations can lead to a significant, dose-dependent increase in the expression of Hsp40, Hsp70, and Hsp90 itself. oup.com In some instances, this upregulation of Hsp70 has been shown to be a result of increased mRNA stabilization. nih.gov

Cell Line/ModelGeldanamycin ConcentrationObserved Effect on ChaperonesReference
COS-1 Cells360 nM3- to 4-fold upregulation of Hsp40, Hsp70, and Hsp90 oup.com
HeLa CellsNot specifiedUpregulation of Hsp70 expression through mRNA stabilization nih.gov
Mouse Model of Parkinson's DiseaseNot specifiedIncreased Hsp70 levels nih.gov

Activation of Alternative Survival Pathways

Cancer cells can also develop resistance to Geldanamycin by activating alternative pro-survival signaling pathways that are independent of or downstream from Hsp90. One such mechanism involves the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. In some cancer cells, activating mutations in the KEAP1-NRF2 pathway can lead to resistance. NRF2 target genes can metabolize the quinone-containing Geldanamycin compounds into more potent Hsp90 inhibitors, thereby enhancing their cytotoxicity in cells with aberrant NRF2 activity. This creates a synthetic lethal interaction where cells with high NRF2 activity are more sensitive to Geldanamycin-derived compounds. researchgate.net

Furthermore, the inhibition of Hsp90 can paradoxically lead to the activation of other survival pathways. While Geldanamycin targets multiple oncogenic kinases, cancer cells may adapt by upregulating other signaling cascades to promote their survival and proliferation, thus circumventing the effects of Hsp90 inhibition. aacrjournals.org

Rationales for Combination Therapy in Preclinical Studies

Synergistic Effects with Other Therapeutic Agents (e.g., chemotherapeutics, targeted inhibitors)

Geldanamycin and its analogs have demonstrated synergistic anti-cancer effects when combined with a variety of therapeutic agents in preclinical models. These include conventional chemotherapeutics and targeted inhibitors. For example, preclinical studies have reported synergistic interactions between the Geldanamycin analog 17-AAG and paclitaxel. nih.gov Combination studies have also shown marked synergistic effects with the co-administration of single-target inhibitors, in some cases outperforming them. acs.orgacs.org Dual inhibitors targeting both Hsp90 and other key proteins, such as HDAC6, have also been developed and have shown promising synergistic activity. acs.orgacs.org

Geldanamycin/AnalogCombination AgentCancer ModelObserved EffectReference
17-AAGPaclitaxelSolid tumorsSynergistic interaction nih.gov
GeldanamycinHDAC6 Inhibitor (Tubastatin A)Prostate Cancer Cells (PC3, DU145, LNCaP)Synergistic antiproliferative activity acs.org
Geldanamycin-based dual inhibitor (Compound 17)-Prostate Cancer CellsMarked anticancer activity, outperforming single-target inhibitors acs.org

Overcoming Resistance and Enhancing Efficacy

Combination therapy with Geldanamycin can be a strategy to overcome existing drug resistance and enhance the efficacy of other treatments. The combinatorial effect of Hsp90 inhibitors on multiple oncogenic pathways allows them to potentially overcome resistance to various other anticancer therapies. aacrjournals.org For instance, by depleting key survival proteins, Geldanamycin can sensitize cancer cells to the cytotoxic effects of other drugs.

Furthermore, innovative dosing strategies have been explored to maximize efficacy. For example, in preclinical models of HER2-positive cancer, a "pulse-treatment" with Geldanamycin followed by an antibody-drug conjugate (ADC) was shown to be more effective than either agent alone. This sequential administration helps to overcome the inefficient trafficking of the ADC to the lysosome, thereby enhancing its cytotoxic payload delivery. This approach highlights the potential of Geldanamycin not only in direct cytotoxicity but also as a modulator of other therapeutic agents' efficacy.

Impact on Multiple Signaling Pathways

Geldanamycin, monohydrochloride, primarily by its inhibition of Heat Shock Protein 90 (Hsp90), instigates the disruption of numerous signaling pathways critical for tumor cell survival and proliferation. nih.gov This is not a result of general toxicity but a selective interference with kinase-mediated signaling. nih.gov The chaperone function of Hsp90 is essential for the stability and activity of a wide array of "client" proteins, many of which are key components of signal transduction cascades. nih.govnih.gov By binding to the ATP-binding pocket of Hsp90, Geldanamycin prevents the proper folding and maturation of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.comnih.gov

Preclinical research has demonstrated that Geldanamycin treatment leads to the destabilization and decreased expression of several oncogenic signaling proteins. nih.govnih.gov Key pathways affected include:

PI3K/Akt Pathway: Hsp90 is required for the stability and activation of the survival kinase Akt. nih.gov Geldanamycin-induced Hsp90 inhibition leads to the degradation of Akt (p-Akt), disrupting this crucial pro-survival pathway. nih.gov

MAPK Pathway (Raf/MEK/ERK): The Raf-1 kinase, an upstream activator of the MAPK/ERK pathway, is a well-established Hsp90 client protein. nih.govnih.gov Treatment with Geldanamycin results in decreased amounts and phosphorylation of Raf-1 and prevents the activation of the downstream kinase ERK-2. nih.gov

T-Cell Receptor (TCR) Signaling: In T-lymphocytes, Geldanamycin has been shown to decrease the levels and phosphorylation of the Src family kinase Lck and Raf-1. nih.gov This disruption extends to blocking the TCR-mediated activation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for cytokine gene expression, including Interleukin-2 (B1167480) (IL-2). nih.gov However, it does not affect all activation pathways, as the activity of lysophosphatide acyltransferase remains unchanged. nih.gov

Receptor Tyrosine Kinases: Several receptor tyrosine kinases involved in cancer progression are dependent on Hsp90 for their stability. Geldanamycin treatment promotes the degradation of clients like HER2 (Human Epidermal Growth Factor Receptor 2). nih.govnih.gov

Other Kinase-Related Pathways: The kinase co-chaperone Cdc37, which is vital for the stability of many protein kinases, is also impacted by Geldanamycin, further contributing to the disruption of multiple kinase-dependent signaling networks. nih.gov

Interestingly, the effects of Geldanamycin are not solely confined to Hsp90 inhibition. Its benzoquinone moiety can induce oxidative stress and deplete cellular glutathione (B108866) pools. nih.gov Furthermore, Geldanamycin and its analogs with an intact benzoquinone ring can bind to the voltage-dependent anion channel (VDAC) on the mitochondrial membrane. mdpi.com This interaction leads to an increase in intracellular calcium levels, which can suppress cell invasion. mdpi.com

The following table summarizes the key signaling pathways and proteins affected by this compound in preclinical studies.

Signaling Pathway/ProcessKey Protein(s) AffectedObserved EffectReferences
PI3K/Akt PathwayAkt (p-Akt)Degradation, disruption of survival signaling nih.govnih.gov
MAPK PathwayRaf-1, ERK-2Decreased amount and phosphorylation, pathway inhibition nih.govnih.gov
T-Cell Receptor SignalingLck, Raf-1, NF-ATDecreased levels and phosphorylation, blocked activation nih.gov
Receptor Tyrosine Kinase SignalingHER2Degradation nih.govnih.gov
Kinase StabilityCdc37Destabilization nih.gov
Mitochondrial Function/Cell InvasionVDACIncreased intracellular Ca2+, reduced cell invasion mdpi.com

Preclinical Evaluation of Combination Regimens

The ability of this compound to simultaneously disrupt multiple oncogenic pathways provides a strong rationale for its use in combination with other anticancer agents. nih.gov Preclinical studies have explored various combination strategies to enhance therapeutic efficacy and potentially overcome resistance. mdpi.comnih.gov While Geldanamycin as a single agent has shown limited success in some in vivo models, its use in combination regimens has yielded more promising results. nih.govplos.org

One area of investigation involves combining Geldanamycin with antibody-drug conjugates (ADCs). A study focused on HER2-positive cancer cells demonstrated that combining Geldanamycin with the ADC Trastuzumab emtansine (T-DM1) significantly increased cytotoxicity compared to the ADC alone. nih.gov The rationale is that by inhibiting Hsp90, Geldanamycin promotes the degradation of the HER2 receptor, thereby overcoming the inefficient trafficking of the ADC to the lysosome. nih.gov To minimize off-target effects, a "pulse treatment" regimen was developed, where cells were briefly treated with both the ADC and Geldanamycin, which enhanced the ADC's effectiveness. nih.gov

Another strategy involves using Geldanamycin to overcome multidrug resistance (MDR). For instance, breast cancer cells resistant to doxorubicin (B1662922) (MCF-7/ADRR) exhibit cross-resistance to Geldanamycin. nih.gov This resistance is linked to the overexpression of the MDR pump. Preclinical findings showed that verapamil, an inhibitor of the MDR pump, enhanced the cytotoxicity of Geldanamycin in these resistant cells, suggesting that co-administration could be a viable approach to resensitize resistant tumors. nih.gov

The following table details key findings from preclinical evaluations of this compound in combination regimens.

Combined Agent(s)Cancer ModelKey Preclinical FindingReferences
Antibody-Drug Conjugates (T-DM1, T-MMAE)HER2-overexpressing cancer cell lines (NCI-N87, MDA-MB-453, SKOV3)Co-administration or a "pulse treatment" with Geldanamycin significantly increased the cytotoxicity of the ADC compared to ADC treatment alone. nih.gov
VerapamilDoxorubicin-resistant breast cancer cells (MCF-7/ADRR)Verapamil enhanced the cytotoxicity of Geldanamycin, suggesting a strategy to overcome multidrug resistance. nih.gov

These preclinical combination studies highlight the potential of this compound not just as a standalone agent, but as a potentiator of other cancer therapies, capable of disrupting resistance mechanisms and enhancing cytotoxic effects through its multifaceted impact on cellular signaling. nih.govnih.gov

Advanced Research Methodologies and Techniques

Structural Biology Approaches

Structural biology provides a three-dimensional understanding of the molecular interactions between Geldanamycin (B1684428) and Hsp90.

X-ray Crystallography of Geldanamycin-Hsp90 Complexes

X-ray crystallography has been a cornerstone in elucidating the precise binding mode of Geldanamycin to Hsp90. The crystal structure of the N-terminal domain of human Hsp90 in complex with Geldanamycin revealed that the inhibitor binds within a deep, conserved pocket, which is also the binding site for ATP. nih.govcore.ac.uk This finding was critical in confirming that Geldanamycin acts as a competitive inhibitor of ATP hydrolysis, a key function of Hsp90's chaperone activity. mdpi.com

When bound, Geldanamycin adopts a compact, C-shaped conformation, a significant change from its more extended, planar structure when unbound. nih.gov This conformational flexibility is thought to be a key factor in its ability to bind with high selectivity to Hsp90 that is part of a larger chaperone complex. nih.gov The crystal structure shows specific hydrogen bonds and hydrophobic interactions that stabilize the complex. For instance, the amine of Lys58 in Hsp90 forms hydrogen bonds with both the C11-hydroxyl and C17-methoxy groups of Geldanamycin. researchgate.net The detailed structural information derived from these crystallographic studies has been instrumental in the rational design of Geldanamycin derivatives with improved properties. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of the Geldanamycin-Hsp90 interaction. nih.govmdpi.comnih.gov These methods allow researchers to model the conformational changes that occur upon binding and to calculate the free energy of the interaction. researchgate.net

Biophysical Techniques for Ligand-Target Interaction Studies

A variety of biophysical techniques are employed to quantify the binding affinity and kinetics of the Geldanamycin-Hsp90 interaction.

MicroScale Thermophoresis (MST) for Binding Affinity (Kd) Determination

MicroScale Thermophoresis (MST) is a powerful technique for measuring the binding affinity between molecules in solution. nanotempertech.comnih.govnih.gov In a typical MST experiment, one binding partner is fluorescently labeled, and its movement through a microscopic temperature gradient is monitored. The binding of a ligand, such as Geldanamycin, to the labeled protein alters its thermophoretic properties, allowing for the determination of the dissociation constant (Kd).

MST has been successfully used to measure the binding of Geldanamycin derivatives, such as 17-DMAG, to Hsp90. aliyuncs.comnanotempertech.com These studies have yielded Kd values that are in good agreement with those obtained by other methods, demonstrating the reliability of MST for this application. For example, one study reported a Kd of 0.503 ± 0.099 µM for the interaction between Hsp90 and 17-DMAG. aliyuncs.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time. nih.govyoutube.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, and thus the binding affinity.

SPR has been utilized to characterize the interaction of Hsp90 with its inhibitors, including those derived from Geldanamycin. novartis.com The technique provides valuable kinetic data that complements the thermodynamic information obtained from methods like MST and fluorescence spectroscopy.

Fluorescence Spectroscopy and Thermal Shift Assays

Fluorescence-based assays are widely used to study the binding of inhibitors to Hsp90. One common approach is the fluorescence polarization (FP) assay, which relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. nih.gov Fluorescently labeled Geldanamycin, such as Geldanamycin-FITC or BODIPY-labeled Geldanamycin, has been used in competitive binding assays to screen for new Hsp90 inhibitors. nih.govresearchgate.netmedchemexpress.com In these assays, the displacement of the fluorescent probe by a test compound results in a decrease in fluorescence polarization, allowing for the determination of the test compound's binding affinity. nih.gov

Cellular and Molecular Biology Techniques

The elucidation of the cellular and molecular mechanisms of action of Geldanamycin, monohydrochloride, a potent inhibitor of Heat shock protein 90 (Hsp90), has been heavily reliant on a diverse array of advanced laboratory techniques. These methodologies have enabled researchers to identify its targets, understand its impact on protein stability and cellular processes, and explore its potential as a therapeutic agent.

Proteomics for Client Protein Identification

Proteomics has been a cornerstone in identifying the vast clientele of Hsp90 that are affected by Geldanamycin treatment. By analyzing global changes in the proteome, researchers can pinpoint proteins that are destabilized and degraded upon Hsp90 inhibition.

A primary technique employed is mass spectrometry (MS)-based proteomics . nih.gov In this approach, cancer cell lines, such as MCF-7, are treated with Geldanamycin, and the resulting changes in protein abundance are quantified. nih.gov The Stability of Proteins from Rates of Oxidation (SPROX) technique, combined with isobaric mass tagging, has been utilized to measure the binding affinity of Geldanamycin to Hsp90 within a complex cellular lysate. nih.gov This method provides valuable data on the dissociation constants (Kd values), which have been shown to be time-dependent, indicating a slow-tight binding interaction between Geldanamycin and Hsp90. nih.gov

Another proteomics approach involves the use of chemical probes to identify drug-binding sites. "Protein painting" with reagents like o-phthalaldehyde (B127526) (OPA) followed by mass spectrometry can reveal changes in protein conformation and molecular interactions upon Geldanamycin binding. researchgate.net This technique helps to map the specific peptides within Hsp90, such as HSP90AA1 and HSP90AB1, that are directly involved in the interaction with the inhibitor. researchgate.net

These proteomic strategies have been instrumental in identifying a wide range of Hsp90 client proteins, many of which are critical signaling kinases involved in cancer progression. researchgate.net The data generated from these experiments not only confirms known Hsp90 clients but also uncovers novel ones, expanding our understanding of the cellular pathways modulated by Geldanamycin.

Ubiquitination and Proteasomal Degradation Assays

Geldanamycin's inhibition of Hsp90 leads to the misfolding of client proteins, targeting them for degradation through the ubiquitin-proteasome system (UPS). mdpi.com Several assays are employed to study this critical process.

Ubiquitination assays are performed to detect the attachment of ubiquitin molecules to Hsp90 client proteins. This is often assessed by immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody. nih.gov An increase in the high-molecular-weight smear on the blot following Geldanamycin treatment indicates enhanced ubiquitination. nih.govnih.gov For instance, studies have shown that Geldanamycin treatment increases the total protein ubiquitination, a process that can be influenced by oxidative stress. nih.gov

To confirm the role of the proteasome in the degradation of these ubiquitinated proteins, proteasome inhibitor assays are conducted. Cells are co-treated with Geldanamycin and a proteasome inhibitor, such as MG-132 or lactacystin (B1674225). aacrjournals.orgfrontiersin.org The reversal of Geldanamycin-induced degradation of a specific client protein by the proteasome inhibitor confirms that its degradation is proteasome-dependent. aacrjournals.orgfrontiersin.org This has been demonstrated for key proteins like Hypoxia-inducible factor 1α (HIF-1α). aacrjournals.org

The process begins with the activation of ubiquitin by an E1 enzyme, followed by its transfer to an E2 conjugating enzyme. An E3 ubiquitin ligase then recognizes the specific substrate and facilitates the transfer of ubiquitin to it. youtube.com This can lead to the formation of a polyubiquitin (B1169507) chain, which acts as a signal for the proteasome to degrade the protein. mdpi.comyoutube.com The carboxy-terminus of Hsp70-interacting protein (CHIP) is an example of an E3 ligase that is recruited upon Geldanamycin binding to Hsp90, leading to the ubiquitylation and subsequent degradation of client proteins. mdpi.comnih.gov

Research FindingMethodologyReference
Geldanamycin treatment increases total protein ubiquitination.Western blot analysis for ubiquitin following Geldanamycin treatment. nih.gov
Geldanamycin-induced degradation of HIF-1α is reversed by proteasome inhibitors.Co-treatment with Geldanamycin and lactacystin or MG-132, followed by Western blot for HIF-1α. aacrjournals.org
Geldanamycin-mediated Akt degradation is accelerated by its phosphorylation and involves the E3 ligase CHIP.Mutational analysis of Akt phosphorylation sites, ubiquitination assays, and co-immunoprecipitation of Akt and CHIP. nih.gov

Gene Expression Profiling and Transcriptional Analysis

Geldanamycin's impact extends to the transcriptional landscape of the cell. Gene expression profiling , often performed using microarray analysis or RNA sequencing, provides a global view of the changes in mRNA levels following treatment. nih.govbiorxiv.org

These studies have revealed that Geldanamycin treatment can lead to differential expression of a multitude of genes. nih.gov For instance, in mesothelioma cell lines, gene expression profiling identified Geldanamycin as a drug that could be associated with an invasive signature. biorxiv.org Furthermore, analysis of transcriptional profiles can help in identifying the upstream regulators and signaling pathways affected by the drug. nih.gov

A significant finding from transcriptional analysis is the induction of heat shock proteins (HSPs) upon Geldanamycin treatment. nih.gov Inhibition of Hsp90 leads to the activation of Heat Shock Factor 1 (HSF1), a key transcription factor. nih.govnih.gov Activated HSF1 then drives the expression of other HSPs, such as HSP70 and HSP28, as a cellular stress response. nih.govnih.gov This can be measured by techniques like the electromobility shift assay (EMSA) to detect HSF1 DNA binding activity. nih.gov

In some contexts, Geldanamycin has been shown to inhibit the transcriptional activity of specific gene promoters, such as that of cyclin E. nih.gov This can be assessed using reporter assays , where the promoter of interest is cloned upstream of a reporter gene (e.g., luciferase), and the reporter activity is measured after drug treatment.

The biosynthesis of Geldanamycin itself is regulated by a cluster of genes, including regulatory genes like gdmRI, gdmRII, and gdmRIII, which are positive regulators of the geldanamycin polyketide synthases. nih.govresearchgate.net The master regulator PhoP also plays a role, making the biosynthesis sensitive to the inorganic phosphate (B84403) concentration in the medium. nih.govresearchgate.net

Immunoprecipitation and Western Blotting for Protein Complex Analysis

Immunoprecipitation (IP) and Western blotting (WB) are fundamental techniques to study the effects of Geldanamycin on protein-protein interactions and protein levels.

Co-immunoprecipitation (Co-IP) is particularly valuable for demonstrating the disruption of Hsp90-client protein complexes. nih.gov In this method, an antibody against Hsp90 or a client protein is used to pull down the protein and its interacting partners. Subsequent WB analysis of the immunoprecipitate can reveal whether Geldanamycin treatment leads to the dissociation of the complex. nih.gov For example, Co-IP experiments identified Grp94, an endoplasmic reticulum homolog of Hsp90, as a target of Geldanamycin and showed that treatment disrupts the Grp94-erbB2 complex. nih.gov

Western blotting is also routinely used to quantify the levels of specific proteins after Geldanamycin treatment. This allows for the validation of proteomics data and the detailed time-course and dose-response analysis of client protein degradation. aacrjournals.orgnih.gov For instance, WB has been used to show the degradation of HIF-1α in prostate cancer cells and the reduction of Hsp90 and Grp94 levels in macrophages following Geldanamycin treatment. aacrjournals.orgnih.gov It also revealed that Geldanamycin treatment induces the expression of Hsp70. nih.gov

ProteinEffect of GeldanamycinCell Line/SystemTechniqueReference
Grp94-erbB2 complexDisruptionNot specifiedCo-immunoprecipitation, Western Blotting nih.gov
HIF-1αDegradationPC-3 and LNCaP prostate cancer cellsWestern Blotting aacrjournals.org
Hsp90ReductionJ774 murine macrophage cell lineWestern Blotting nih.gov
Hsp70InductionJ774 murine macrophage cell lineWestern Blotting nih.gov

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle

To understand the functional consequences of Geldanamycin's molecular effects, a variety of cell-based assays are employed.

Proliferation assays , such as the MTT assay, are used to measure the cytotoxic and anti-proliferative effects of Geldanamycin. nih.govnih.gov These assays quantify the metabolic activity of cells, which correlates with cell number. IC50 values, the concentration of the drug that inhibits cell growth by 50%, can be determined from these experiments. nih.gov Other methods to assess effects on cell growth and migration include soft agar (B569324) colony formation assays and scratch assays. nih.govbiorxiv.org

Apoptosis assays are used to determine if Geldanamycin induces programmed cell death. A common method is the detection of Annexin V binding to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, often analyzed by flow cytometry. bdbiosciences.com The activation of caspases, key executioners of apoptosis, can also be measured. For example, Geldanamycin, in the presence of TPA, was found to induce apoptosis in thymocytes in a caspase-8 and -3 dependent manner. nih.gov

Cell cycle analysis is typically performed using flow cytometry . nih.govyoutube.com Cells are stained with a DNA-binding dye, such as propidium (B1200493) iodide, and the fluorescence intensity, which is proportional to the DNA content, is measured. youtube.comyoutube.com This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). youtube.comyoutube.com Studies have shown that Geldanamycin can induce cell cycle arrest, for example, at the G2/M phase in K562 erythroleukemic cells. nih.gov This arrest is often associated with the downregulation of key cell cycle regulatory proteins like cyclin B1 and the inhibition of Cdc2 kinase activity. nih.gov In cells with compromised p53, Geldanamycin has been shown to abrogate the G2 arrest induced by ionizing radiation, leading to premature mitotic entry. nih.gov

Development of Reporter Systems and Imaging Techniques for Hsp90 Activity

Visualizing the activity and inhibition of Hsp90 in living cells and organisms is crucial for drug development and mechanistic studies. This has led to the creation of various reporter systems and imaging techniques.

One approach is the use of fluorescently labeled Geldanamycin derivatives . frontiersin.orgmedchemexpress.com For example, Geldanamycin-FITC can be used in fluorescence polarization assays to screen for Hsp90 inhibitors. frontiersin.orgmedchemexpress.com Changes in polarization upon the displacement of the fluorescent probe by a competing inhibitor indicate binding to Hsp90. frontiersin.org These fluorescent probes can also be used for imaging the localization of Hsp90. medchemexpress.com

Reporter gene assays have also been developed to monitor Hsp90 activity indirectly. For instance, a luciferase-based reporter system can be used where the expression of a destabilized form of luciferase is dependent on Hsp90 activity. Inhibition of Hsp90 by Geldanamycin would lead to the degradation of the luciferase and a decrease in light output.

For in vivo imaging, radiolabeled Geldanamycin derivatives have been synthesized for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). rsc.orgnih.gov For example, a 64Cu-labeled Geldanamycin derivative has been developed for PET imaging of Hsp90 expression in breast cancer. nih.gov These imaging probes allow for the non-invasive monitoring of Hsp90 levels and the assessment of drug targeting in preclinical models. nih.gov

Future Directions in Geldanamycin Based Academic Research

Design and Synthesis of Next-Generation Hsp90 Inhibitors with Improved Properties

The inherent drawbacks of geldanamycin (B1684428), such as poor water solubility and hepatotoxicity, have spurred the development of novel derivatives and delivery strategies to improve its clinical translatability. mdpi.comimrpress.com

PROTACs (Proteolysis-Targeting Chimeras) based on Geldanamycin

A promising strategy to emerge is the development of Proteolysis-Targeting Chimeras (PROTACs) that utilize geldanamycin as the Hsp90-targeting warhead. nih.govresearchgate.netfrontiersin.org Unlike traditional inhibitors that merely block protein function, PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. frontiersin.orgresearchgate.net

Recent studies have described the design and synthesis of geldanamycin-based PROTACs. nih.govfrontiersin.org For instance, researchers have successfully synthesized cereblon-recruiting geldanamycin-based Hsp90 degraders. nih.govresearchgate.netfrontiersin.org In this approach, a pomalidomide-derived ligand, which binds to the E3 ligase cereblon, was attached to the 17-position of geldanamycin via different linkers. frontiersin.orgresearchgate.net

One of the most effective degraders, designated as 3a, which incorporates a PEG2-based linker, has been shown to effectively decrease the levels of both Hsp90α and Hsp90β in cancer cells. nih.govfrontiersin.org This degradation was confirmed to occur through the ubiquitin-proteasome pathway. nih.govresearchgate.netfrontiersin.org Notably, these geldanamycin-based PROTACs have demonstrated the ability to induce the degradation of Hsp90 isoforms, offering a potential advantage over simple inhibition, which can sometimes lead to the compensatory upregulation of Hsp proteins. nih.govfrontiersin.org

Table 1: Examples of Geldanamycin-Based PROTACs and their Characteristics

PROTACLinker TypeE3 Ligase LigandObserved EffectReference
3a PEG2-basedPomalidomide-derived (recruits Cereblon)Strong degradation of Hsp90α and Hsp90β nih.govfrontiersin.org
PROTAC 31 PEG2PomalomideEffective degradation of Hsp90α and Hsp90β mdpi.com

Isoform-Selective Hsp90 Inhibitors

The Hsp90 family in humans consists of four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-localized GRP94, and the mitochondrial TRAP-1. acs.org While geldanamycin and its early analogs are generally considered pan-inhibitors with limited selectivity, there is a growing interest in developing isoform-selective inhibitors to potentially reduce off-target effects and toxicities. acs.orgnih.gov

The rationale behind this approach is that different isoforms may have distinct sets of client proteins and physiological roles. For example, selective inhibition of Hsp90β is being explored as a strategy to degrade specific client proteins without triggering the heat shock response, a common consequence of pan-Hsp90 inhibition. nih.gov Structure-based design approaches are being employed to exploit subtle structural differences in the N-terminal ATP-binding pockets of the Hsp90 isoforms to achieve selectivity. nih.gov

One strategy to confer selectivity involves creating hybrid molecules. For instance, an estradiol-geldanamycin hybrid was developed that selectively degraded the estrogen receptor (ER) and HER2 in breast cancer cells, while leaving other Hsp90 clients like Raf-1 unaffected. mdpi.com Another example is gamitrinib, which links geldanamycin to a mitochondrial targeting moiety (triphenyl phosphonium), directing its activity towards the mitochondrial isoform TRAP1. mdpi.com

Prodrug Strategies and Advanced Delivery Systems for Preclinical Applications

To address the poor physicochemical properties and systemic toxicity of geldanamycin, researchers are actively investigating prodrug strategies and advanced delivery systems. mdpi.comnih.gov Prodrugs are inactive precursors that are converted into the active drug under specific physiological conditions, potentially offering better targeting and reduced side effects.

One approach involves glycosylation of geldanamycin at the 17-position with moieties like glucose or galactose. mdpi.com These glycosylated derivatives are inactive prodrugs that can be specifically activated by enzymes like β-glucosidase or β-galactosidase, which may be overexpressed in certain tumor microenvironments. mdpi.com Another innovative strategy is the development of pH-sensitive or hypoxia-targeted prodrugs that are selectively activated in the acidic or low-oxygen conditions characteristic of many tumors. mdpi.com

Advanced drug delivery systems, such as nanoparticles, are also being explored to improve the therapeutic index of geldanamycin and its derivatives. nih.govnih.govconsensus.app For example, a lipophilic prodrug of geldanamycin has been encapsulated in methoxy-capped poly(ethylene glycol)-block-poly(epsilon-caprolactone) (mPEG-b-PCL) micelles. nih.gov In preclinical studies, this micellar formulation demonstrated enhanced tolerability and significantly improved pharmacokinetic parameters in rats compared to a soluble analog of geldanamycin. nih.gov These nanocarrier systems can improve solubility, provide sustained release, and potentially enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. nih.gov

Exploration of Novel Hsp90 Client Proteins and Signaling Networks

Geldanamycin continues to be a critical tool for identifying new Hsp90 client proteins and elucidating the complex signaling networks that are dependent on Hsp90 function. nih.gov Hsp90 is known to regulate the stability and activity of a vast and diverse array of proteins, including numerous kinases, transcription factors, and other signaling molecules. acs.orgnih.gov

By treating cells with geldanamycin and observing which proteins are subsequently degraded, researchers can identify new Hsp90 clients. This approach has been instrumental in establishing the role of Hsp90 in regulating key oncogenic pathways. For example, studies using geldanamycin have demonstrated its ability to disrupt signaling through the AP-1 transcription factor by inhibiting the hypoxia-induced expression of c-jun and the activity of JNK1. nih.gov

Furthermore, geldanamycin has been shown to selectively disrupt kinase-mediated signaling events in T-lymphocyte activation. nih.govnih.gov Treatment with geldanamycin blocks the secretion of interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor by causing the degradation of key kinases like Lck and Raf-1. nih.govnih.gov These findings highlight the crucial role of Hsp90 in immune cell function and suggest its potential as a target in inflammatory and autoimmune diseases. The ongoing identification of novel client proteins continues to expand our understanding of Hsp90's central role in cellular homeostasis and disease. acs.org

Broader Applications in Non-Oncological Disease Models (Preclinical)

While the primary focus of geldanamycin research has been in oncology, its ability to modulate protein homeostasis has led to its exploration in a variety of non-oncological disease models at the preclinical level. acs.org

In the context of neurodegenerative diseases , a common feature of which is the accumulation of misfolded proteins, Hsp90 inhibition presents a rational therapeutic strategy. nih.gov Preclinical studies have shown that geldanamycin can offer neuroprotection in models of Parkinson's disease by enhancing the stress response and protecting dopaminergic neurons from α-synuclein toxicity, even in the continued presence of protein aggregates. nih.gov In models relevant to Alzheimer's disease, geldanamycin has been shown to reduce tau aggregation and protect hippocampal neurons from beta-amyloid-induced apoptosis. nih.gov

The role of Hsp90 in viral infections is also an active area of investigation. Viruses often co-opt the host cell's chaperone machinery to facilitate their own replication and assembly. nih.gov Studies have demonstrated that geldanamycin can inhibit the replication of viruses such as hepatitis B virus (HBV) and hepatitis C virus (HCV) by targeting the viral proteins that are dependent on Hsp90 for their function. nih.gov

Understanding Context-Dependent Effects of Hsp90 Inhibition in Disease Models

The cellular response to Hsp90 inhibition by geldanamycin is not uniform and can be highly dependent on the specific cellular context, including the genetic background of the cell and the presence of other stressors. nih.gov For instance, in HT29 human colon adenocarcinoma cells under hypoxic conditions, geldanamycin potently inhibits the expression of c-jun and the activation of the AP-1 transcription factor. nih.gov The effect of geldanamycin in this context could not be solely attributed to the inhibition of JNK signaling, suggesting that additional, context-specific mechanisms are at play. nih.gov

Furthermore, the development of resistance to geldanamycin is a key area of research. While overexpression of the multidrug resistance (MDR) pump was initially thought to be a primary mechanism of resistance, further studies have shown that this is not always the case. nih.gov Understanding these context-dependent effects and resistance mechanisms is crucial for identifying patient populations most likely to respond to Hsp90 inhibitors and for developing strategies to overcome resistance.

Q & A

Q. What are the structural characteristics and molecular targets of geldanamycin monohydrochloride?

Geldanamycin monohydrochloride is a benzoquinone ansamycin polyketide with the chemical formula C₃₁H₄₅N₃O₈·HCl (molecular weight: 624.20 g/mol). Its primary target is heat shock protein 90 (Hsp90), a molecular chaperone critical for oncogenic protein stabilization. The compound binds to the ATP-binding pocket of Hsp90, disrupting client protein folding and leading to proteasomal degradation .

Q. What analytical methods are recommended for detecting geldanamycin and its analogues in trace amounts?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing trace quantities of geldanamycin and its derivatives. Key parameters include:

  • Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 3.5 µm).
  • Mobile phase : Gradient of methanol/water with 0.1% formic acid.
  • Detection : Positive ion mode with MRM transitions (e.g., m/z 585 → 527 for geldanamycin). This method achieves sensitivity in the nanogram range and is critical for studying biosynthesis or degradation pathways .

Q. How does geldanamycin monohydrochloride differ from its derivatives (e.g., 17-AAG or 17-DMAG)?

Unlike semi-synthetic derivatives like 17-AAG (17-allylamino-17-demethoxygeldanamycin) or 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), the monohydrochloride form retains the original methoxy group at position 16. Modifications at C17 and C19 positions in derivatives aim to improve solubility and reduce hepatotoxicity but may alter binding affinity to Hsp90 .

Advanced Research Questions

Q. How can researchers design experiments to mitigate geldanamycin’s hepatotoxicity while retaining Hsp90 inhibition?

Methodological Approach :

  • Structural modification : Introduce substituents at the 19-position of the quinone ring to block thiol-mediated conjugate addition, a key pathway in liver toxicity. For example, 19-aryl substitutions reduce glutathione adduct formation .
  • In vitro assays : Use hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays alongside Hsp90 inhibition (e.g., client protein degradation assays for HER2/EGFR).
  • In vivo models : Compare pharmacokinetics (AUC, Cmax) and liver enzyme levels (ALT/AST) in rodent studies between parent and modified compounds .

Q. How should conflicting data on geldanamycin’s stability in aqueous solutions be resolved?

Data Contradiction Analysis :

  • Root cause : Degradation kinetics vary with pH, temperature, and buffer composition. For instance, acidic conditions (pH < 3) accelerate hydrolysis of the ansa ring.
  • Experimental validation : Conduct stability studies using HPLC-UV to monitor degradation products under controlled conditions. Key parameters:
ParameterConditionDegradation Half-Life
pH 7.425°C>48 hours
pH 2.037°C<6 hours
  • Recommendation : Use lyophilized formulations or DMSO stock solutions stored at -80°C to minimize hydrolysis .

Q. What strategies optimize the biosynthesis of geldanamycin analogues in microbial systems?

Methodology :

  • Genetic engineering : Overexpress gdmA and gdmP genes in Streptomyces hygroscopicus to enhance ansamitocin precursor flux.
  • Precursor feeding : Supplement fermentation media with 3-amino-5-hydroxybenzoic acid (AHBA) to bypass rate-limiting steps.
  • Yield improvement : Use response surface methodology (RSM) to optimize pH (6.8–7.2), dissolved oxygen (>30%), and carbon source (e.g., glycerol > glucose) .

Research Design & Best Practices

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for geldanamycin studies?

  • Feasible : "Does 19-fluoro substitution reduce geldanamycin’s hepatotoxicity in murine models?" (Requires access to synthetic chemistry and in vivo facilities.)
  • Novel : "Can geldanamycin derivatives overcome the blood-brain barrier for neurodegenerative disease applications?" (Addresses underexplored Hsp90 roles in tauopathy.)
  • Ethical : Prioritize in vitro screening to minimize animal use .

Q. What controls are essential when assessing geldanamycin’s off-target effects?

  • Negative controls : Hsp90-deficient cell lines (e.g., yeast Δhsp82) to confirm target specificity.
  • Positive controls : 17-AAG or radicicol to benchmark inhibition efficacy.
  • Pharmacokinetic controls : Plasma protein binding assays (e.g., human serum albumin) to distinguish free vs. bound drug activity .

Key Challenges & Solutions

  • Low aqueous solubility : Use cyclodextrin-based formulations or PEGylation to enhance bioavailability .
  • Data reproducibility : Standardize LC-MS/MS protocols across labs using reference standards (e.g., NIST-certified geldanamycin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.